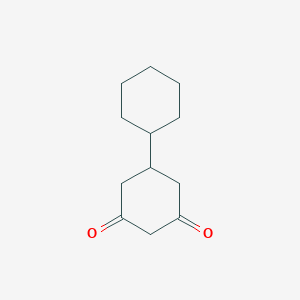
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol is a chiral alcohol that has been widely used in scientific research for its unique properties. It is a colorless liquid that has a strong odor and is soluble in most organic solvents. This molecule has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has been widely used in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of various organic compounds. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in metal-catalyzed reactions. Furthermore, it has been used as a flavor and fragrance ingredient in the food and cosmetic industries.
Wirkmechanismus
The mechanism of action of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological effects.
Biochemische Und Physiologische Effekte
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and has been used as an antiseptic. It has also been shown to have anti-inflammatory properties and has been used to treat inflammatory disorders. Additionally, it has been shown to have analgesic properties and has been used to relieve pain.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol has several advantages for lab experiments. It is a chiral molecule, which makes it useful in asymmetric synthesis. It is also a versatile building block in organic synthesis. However, it has some limitations, including its strong odor and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol. One direction is the development of new synthetic methods for the production of this molecule. Another direction is the investigation of its potential as a drug candidate for various diseases. Additionally, the study of its mechanism of action and its interaction with specific receptors in the body could lead to the development of new therapeutics. Finally, the investigation of its potential as a flavor and fragrance ingredient could lead to the development of new products in the food and cosmetic industries.
In conclusion, (2S,4R)-(-)-2,4-Dimethylheptan-1-ol is a chiral alcohol that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. (2S,4R)-(-)-2,4-Dimethylheptan-1-ol has a wide range of applications in various fields and has the potential to be used in the development of new drugs and products.
Synthesemethoden
The synthesis of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol can be achieved through several methods. One of the most commonly used methods is the asymmetric reduction of 2,4-dimethylheptan-3-one using chiral catalysts. Another method involves the reduction of 2,4-dimethylheptanal using sodium borohydride. Both methods have been proven to be effective in producing high yields of (2S,4R)-(-)-2,4-Dimethylheptan-1-ol.
Eigenschaften
CAS-Nummer |
18450-74-3 |
|---|---|
Produktname |
(2S,4R)-(-)-2,4-Dimethylheptan-1-ol |
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
(2S,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
HVRFWRROUIDGQO-BDAKNGLRSA-N |
Isomerische SMILES |
CCC[C@@H](C)C[C@H](C)CO |
SMILES |
CCCC(C)CC(C)CO |
Kanonische SMILES |
CCCC(C)CC(C)CO |
Andere CAS-Nummern |
18450-74-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



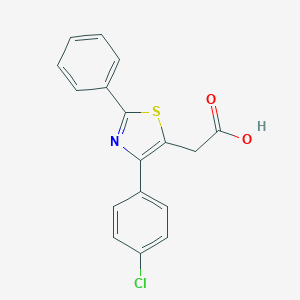
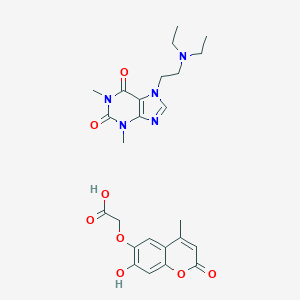
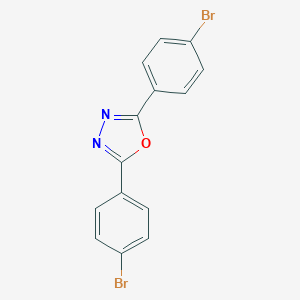
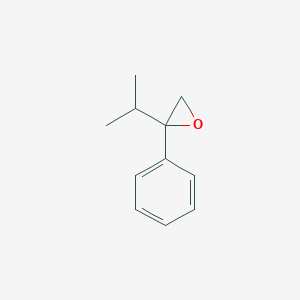
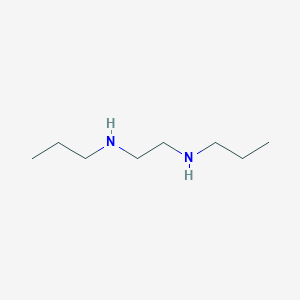
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
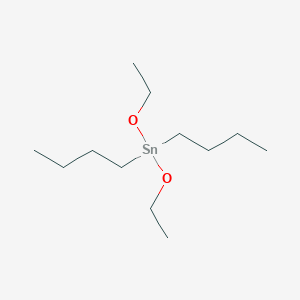
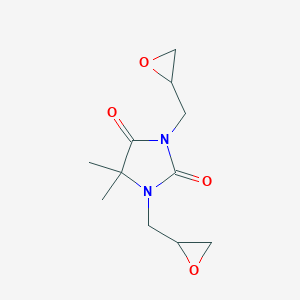

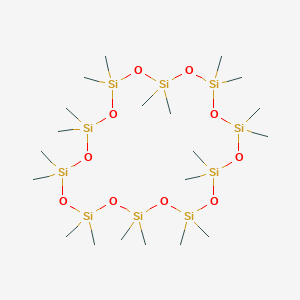
![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
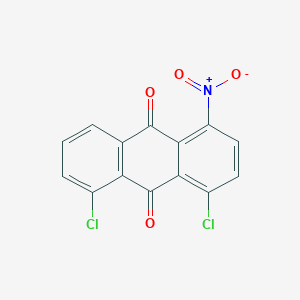
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
